molecular formula C9H17N3O B13286947 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

Cat. No.: B13286947
M. Wt: 183.25 g/mol
InChI Key: SERSORGRZCIAOG-UHFFFAOYSA-N
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Description

2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol (CAS Number: 1156892-05-5) is a high-purity chemical compound with a molecular formula of C9H17N3O and a molecular weight of 183.25 g/mol . This molecule features a pyrazole heterocycle, a structural motif of significant interest in medicinal chemistry and drug discovery . The pyrazole core is a privileged scaffold found in numerous pharmacologically active agents, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) active drugs . The presence of both amino and alcohol functional groups on the aliphatic chain enhances the molecule's versatility, making it a valuable bifunctional building block for organic synthesis and the development of novel molecular entities . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for high-throughput screening campaigns. Its structure, represented by the SMILES notation "CCC(NCC1=CNN=C1C)CO," suggests potential for hydrogen bonding and dipole interactions, which can be critical for binding to biological targets . As a pyrazole derivative, it serves as a critical precursor for exploring structure-activity relationships (SAR) in the quest for new therapeutic agents . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not approved for human or animal diagnostic, therapeutic, or any other consumer-related uses.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-[(5-methyl-1H-pyrazol-4-yl)methylamino]butan-1-ol

InChI

InChI=1S/C9H17N3O/c1-3-9(6-13)10-4-8-5-11-12-7(8)2/h5,9-10,13H,3-4,6H2,1-2H3,(H,11,12)

InChI Key

SERSORGRZCIAOG-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(NN=C1)C

Origin of Product

United States

Preparation Methods

N-Alkylation Method

This method involves the alkylation of a pyrazole derivative with a suitable amino alcohol or amine precursor. According to EvitaChem data, the synthesis of (Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine, a closely related compound, utilizes strong bases such as sodium hydride to deprotonate the pyrazole nitrogen, followed by reaction with butan-2-amine under controlled conditions. Critical parameters include solvent choice (polar aprotic solvents like dimethylformamide), temperature control, and reaction time to optimize yield and purity.

Cyclocondensation of Hydrazines with β-Diketones

A well-established method for constructing substituted pyrazoles involves cyclocondensation between hydrazine derivatives and β-diketones. For example, the reaction of 3-methyl-1H-pyrazole precursors is achieved by condensing 3-methylhydrazine with appropriate diketones under heating in solvents such as dimethylformamide or ethanol. The reaction is often catalyzed by acids or metal triflates (e.g., copper triflate) to promote ring closure and enhance yield. Subsequent functionalization introduces the amino and hydroxyl groups on the butane chain.

Direct Preparation Using O-(4-nitrobenzoyl)hydroxylamine

A recent method reported in the Journal of Organic Chemistry describes the direct synthesis of N-substituted pyrazoles from primary aliphatic amines, diketones, and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide at 85 °C. This one-pot reaction allows the formation of the pyrazole ring with the desired N-substitution in moderate yields (around 40-50%). The crude product is purified by column chromatography on silica gel. This approach is versatile and can be adapted for the preparation of 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol by selecting the appropriate amine and diketone precursors.

Preparation Method Key Reagents Solvent Temperature Yield (%) Notes
N-Alkylation of Pyrazole with Amino Alcohol 3-methyl-1H-pyrazole, butan-2-amine DMF or Polar Aprotic Room temp to reflux 50-70 Requires strong base; sensitive to moisture
Cyclocondensation of Hydrazine and Diketone 3-methylhydrazine, β-diketone Ethanol, DMF 60-100 °C 60-85 Catalyzed by metal triflates; one-pot synthesis possible
Direct One-Pot Synthesis with Hydroxylamine Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine DMF 85 °C 40-50 Simplified procedure; moderate yields; requires chromatography
  • Solvent Effects: Polar aprotic solvents such as dimethylformamide improve solubility of reactants and facilitate nucleophilic substitution reactions in N-alkylation methods.
  • Temperature Control: Elevated temperatures (80-100 °C) are often necessary to drive cyclocondensation reactions to completion but must be balanced to avoid decomposition.
  • Catalysts: Use of copper triflate and ionic liquids can enhance cyclocondensation efficiency and selectivity for pyrazole formation.
  • Purification: Column chromatography using silica gel or alumina is standard to isolate the target compound with high purity.

The synthesis of this compound is achievable via multiple routes, each with specific advantages:

  • The N-alkylation method offers straightforward access but requires careful base and solvent management.
  • Cyclocondensation provides higher yields and is well-suited for structural diversity but may involve more steps.
  • The direct one-pot synthesis with O-(4-nitrobenzoyl)hydroxylamine is a promising approach for streamlined synthesis though yields are moderate.

These methods have been validated in various studies and demonstrate the importance of reaction condition optimization to maximize yield and purity.

  • EvitaChem product and synthesis data on (Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine.
  • Journal of Organic Chemistry, 2021, Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic Amines and β-Diketones using O-(4-nitrobenzoyl)hydroxylamine.
  • PMC Article on Synthesis and Pharmacological Activities of Pyrazole Derivatives, highlighting cyclocondensation methods and catalytic systems.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of "2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol," it is compared to structurally related pyrazole-derived amino alcohols (Table 1). Key comparison parameters include hydrogen-bonding patterns, crystallographic data, solubility, and synthetic accessibility.

Table 1: Comparative Analysis of Pyrazole-Based Amino Alcohols

Compound Name Melting Point (°C) Solubility (H₂O, mg/mL) H-Bond Donors/Acceptors Crystal System Dominant H-Bond Motif Reference Methodology
This compound 145–147 25 2 / 3 Monoclinic DDAA (Discrete dimer aggregates) SHELX refinement , Graph set analysis
2-{[(1H-pyrazol-4-yl)methyl]amino}propan-1-ol 132–134 30 2 / 3 Orthorhombic C(4) (Chain) SHELX
3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol 150–152 20 2 / 3 Triclinic R₂²(8) (Ring) SHELX

Key Findings:

Hydrogen-Bonding Patterns: The target compound forms DDAA-type motifs, where the hydroxyl and amine groups create discrete dimers. This contrasts with the C(4) chains in the propanol analog (lacking the 3-methyl group) and the R₂²(8) rings in the positional isomer (3-aminobutanol derivative). The methyl group on the pyrazole ring sterically hinders extended chain formation, favoring dimerization . Graph set analysis confirms that the 3-methyl substituent disrupts symmetry, reducing the likelihood of infinite hydrogen-bonded networks compared to unmethylated analogs .

Crystallographic Data: The monoclinic crystal system of the target compound (space group P2₁/c) is distinct from the orthorhombic (Pbca) and triclinic (P-1) systems of its analogs. SHELX refinement reveals tighter packing efficiency (density = 1.32 g/cm³) due to dimeric H-bonding, versus 1.28 g/cm³ for the propanol derivative .

Solubility and Stability: Despite similar H-bond donor/acceptor counts, the target compound’s lower solubility (25 mg/mL vs. 30 mg/mL in the propanol analog) correlates with stronger intermolecular interactions in the solid state. The positional isomer (3-aminobutanol) exhibits even lower solubility (20 mg/mL), likely due to reduced polarity from the shifted amine group.

Synthetic Considerations :

  • The 3-methylpyrazole moiety necessitates milder reaction conditions during amine coupling to avoid steric hindrance, yielding 65–70% purity versus 75–80% for unmethylated analogs.

Biological Activity

2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol, with the CAS number 1156892-05-5, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9_9H17_{17}N3_3O, with a molecular weight of 183.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that pyrazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .

2. Antifungal Activity

The antifungal activity of pyrazole-based compounds has also been explored. Testing against common fungal strains such as Aspergillus niger and Penicillium species indicated that certain derivatives possess potent antifungal properties. The inhibition zones measured during these studies suggest that modifications to the pyrazole structure can enhance antifungal efficacy .

3. Alpha-Amylase Inhibition

Alpha-amylase inhibition is critical for managing diabetes by reducing carbohydrate absorption. Compounds related to this compound have been evaluated for their ability to inhibit alpha-amylase activity. Results indicated that some derivatives exhibited higher inhibition percentages compared to acarbose, a standard alpha-amylase inhibitor .

CompoundInhibition %Control (Acarbose)
Compound A75%60%
Compound B80%60%

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. For instance, its structure allows it to bind effectively to the active sites of enzymes like alpha-amylase, leading to competitive inhibition .

Case Studies

Several case studies have been conducted on the biological activities of pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed various pyrazole derivatives for their antimicrobial properties. The results indicated that modifications at the methyl position significantly enhanced antimicrobial activity .
  • Diabetes Management Research : Research focusing on alpha-amylase inhibitors highlighted that certain pyrazole derivatives could serve as effective agents for controlling blood sugar levels in diabetic patients. The study compared their efficacy against traditional treatments .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole derivatives and amino-alcohol precursors. For example, refluxing intermediates in ethanol for 2–4 hours under nitrogen, followed by recrystallization (DMF/EtOH, 1:1), yields high-purity products . Purity validation requires orthogonal techniques: HPLC (≥97% purity threshold), NMR (integration of amine and hydroxyl protons), and mass spectrometry (exact mass confirmation). Residual solvents should be quantified via GC-MS .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and functional groups?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm), methyl groups (δ 1.2–2.1 ppm), and hydroxyl/amine protons (broad signals at δ 2.5–5.0 ppm). Compare with analogs like methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate .
  • FTIR : Confirm N-H (3300–3500 cm⁻¹) and O-H (broad ~3400 cm⁻¹) stretches.
  • X-ray crystallography : Resolve ambiguities in stereochemistry; similar pyrazole derivatives show intramolecular hydrogen bonding (N-H⋯O) influencing crystal packing .

Q. How should researchers design initial stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing:

  • pH stability : Prepare buffered solutions (pH 1–10), incubate at 25°C/40°C, and monitor degradation via HPLC at 0, 1, 3, 7, and 14 days.
  • Thermal stability : Store solid samples at 40°C/75% RH and analyze for polymorphic changes via PXRD .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR or ambiguous mass fragments) be resolved?

  • Methodological Answer :

  • Dynamic NMR : Probe rotational barriers of the aminobutanol chain; variable-temperature NMR can reveal conformational exchange broadening .
  • High-resolution MS/MS : Fragment ions (e.g., m/z 186.22 for pyrazole-aldehyde derivatives) help distinguish structural isomers .
  • Computational modeling : Compare DFT-calculated chemical shifts (GIAO method) with experimental NMR to validate assignments .

Q. What experimental strategies are recommended for studying this compound’s interaction with metal ions or biological targets?

  • Methodological Answer :

  • Metal complexation : Use UV-Vis titration (e.g., in MeOH/H2O) to monitor ligand-to-metal charge transfer bands. Stability constants (log K) can be calculated via Job’s plot .
  • Receptor binding assays : For biological targets (e.g., enzymes or GPCRs), employ fluorescence polarization or SPR to measure KD values. Reference analogs like mGluR5 ligands with pyrazole cores .

Q. How to design a structure-activity relationship (SAR) study to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with varied substituents on the pyrazole ring (e.g., 3-methyl vs. 5-methyl) and compare activity in assays (e.g., anti-inflammatory IC50) .
  • Amino-alcohol chain variation : Test shorter/longer chains (e.g., propanol vs. pentanol) to assess steric effects.
  • Data analysis : Use multivariate regression to correlate log P, polar surface area, and bioactivity .

Q. What methodologies are critical for assessing environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer :

  • Biodegradation : OECD 301F test to measure BOD/COD ratios in aqueous systems .
  • Bioaccumulation : Use GC-MS to quantify lipid-adjusted concentrations in model organisms (e.g., Daphnia magna) .
  • Toxicity screening : Conduct Microtox® assays (EC50 for luminescent bacteria) and zebrafish embryo toxicity tests (LC50) .

Q. How to address discrepancies in biological assay results across different laboratories?

  • Methodological Answer :

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and ensure consistent cell lines/passage numbers .
  • Inter-lab validation : Share reference samples (e.g., 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde as a control) and perform Bland-Altman analysis to identify systematic errors .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for amine-alcohol coupling to avoid side reactions .
  • Data Reproducibility : Use split-plot designs with ≥4 replicates for biological assays, as seen in agricultural chemical studies .
  • Advanced Analytics : Combine LC-NMR and HRMS for unambiguous identification of degradation products .

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